3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with a carbamoyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the carbamoyl group and the butanoic acid chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 3-(1H-Pyrazol-1-yl)butanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: The butanoic acid chain also provides additional sites for chemical modification, making it a versatile compound for various research purposes .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-(3-carbamoylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-5(4-7(12)13)11-3-2-6(10-11)8(9)14/h2-3,5H,4H2,1H3,(H2,9,14)(H,12,13) |
InChI Key |
DJOZTDGVKMULML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(=O)N |
Origin of Product |
United States |
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